molecular formula C12H14O4 B2798489 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid CAS No. 877977-31-6

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Cat. No.: B2798489
CAS No.: 877977-31-6
M. Wt: 222.24
InChI Key: QXAMUAOEAIWGBI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydrofuran ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with tetrahydrofuran-2-methanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether linkage between the benzoic acid and tetrahydrofuran moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-furan-2-ylmethoxy)-ethanol
  • 2-(Tetrahydro-furan-2-ylmethoxy)-acetaldehyde
  • 2-(Tetrahydro-furan-2-ylmethoxy)-acetic acid

Uniqueness

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAMUAOEAIWGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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